molecular formula C17H17N5O5S B2912611 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 946362-27-2

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

カタログ番号 B2912611
CAS番号: 946362-27-2
分子量: 403.41
InChIキー: BXXVECGYLKNMQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as Compound A, is a novel small molecule that has shown potential in various scientific research applications. It belongs to the class of oxadiazole compounds and has a unique chemical structure that makes it a promising candidate for drug development.

作用機序

The mechanism of action of Compound A is not fully understood. However, it has been found to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain signaling pathways involved in neuroprotection and inflammation. Further research is needed to fully elucidate the mechanism of action of Compound A.
Biochemical and Physiological Effects
Compound A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in animal models of Alzheimer's disease, and reduce inflammation in animal models of inflammatory diseases. In addition, Compound A has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

実験室実験の利点と制限

Compound A has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and has low toxicity. In addition, it has been found to have good solubility and stability, making it suitable for various experimental conditions. However, one limitation of Compound A is its limited availability, which may restrict its use in certain experiments. Further research is needed to optimize the synthesis and availability of Compound A.

将来の方向性

There are several future directions for the research on Compound A. One direction is to further elucidate its mechanism of action and identify the specific targets involved in its biological effects. Another direction is to optimize its pharmacokinetic properties and evaluate its efficacy and safety in preclinical and clinical trials. In addition, Compound A can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Overall, the research on Compound A has shown promising results and has the potential to lead to the development of new therapies for cancer, neurodegenerative diseases, and inflammatory diseases.

合成法

The synthesis of Compound A involves a multi-step process that includes the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with 4-(piperidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a series of purification steps to obtain the final product. The synthesis of Compound A has been optimized to ensure high yield and purity, making it suitable for further research.

科学的研究の応用

Compound A has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, Compound A has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases.

特性

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c23-15(19-17-21-20-16(26-17)14-8-9-18-27-14)12-4-6-13(7-5-12)28(24,25)22-10-2-1-3-11-22/h4-9H,1-3,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXVECGYLKNMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。